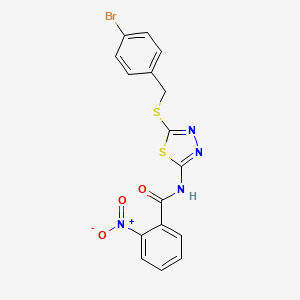
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide” is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a nitro group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray crystallography . These techniques allow for the determination of the positions of the atoms in the molecule and the lengths and angles of the bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined through a series of tests. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Potential
The research into compounds with structural similarities to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has highlighted their potential in photodynamic therapy (PDT). For instance, derivatives of thiadiazole, such as zinc phthalocyanines substituted with benzenesulfonamide groups containing Schiff base, have been synthesized and characterized, revealing their utility in PDT due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are important for Type II photosensitizers in cancer treatment, showcasing the relevance of thiadiazole derivatives in medical research (Pişkin, Canpolat, & Öztürk, 2020).
Anti-infective and Anti-cancer Properties
Thiadiazoles are recognized for their broad spectrum of biological activities, including anti-infectious properties against protozoan parasites, bacteria, and viruses, as well as capabilities to induce cell death in cancer cells. This duality of action points towards the structural elements of thiadiazoles that could interact with various biological targets, differentiating between microbial pathogens and cancer cells. Such insights are crucial for developing new therapeutic agents (Brockmann et al., 2014).
Anticonvulsant Applications
Explorations into 1,3,4-thiadiazole derivatives have also demonstrated promising anticonvulsant activities. Specific derivatives have shown high efficacy in seizure models compared to classic drugs, indicating their potential in epilepsy treatment. The development of quality control methods for these compounds is a step towards their further clinical application (Sych et al., 2018).
Molecular Interaction Analysis
The study of intermolecular interactions within thiadiazole derivatives provides insights into their structural and functional attributes. Detailed analysis of these interactions can reveal the nature and strength of bonds within the crystal structure of similar compounds, aiding in the understanding of their reactivity and potential as therapeutic agents (Sowmya et al., 2020).
Anti-leishmanial Activity
The synthesis of thiadiazole derivatives with specific functionalities has shown significant in vitro anti-leishmanial activity, demonstrating the therapeutic potential of these compounds against Leishmania major. This highlights the versatility of thiadiazole derivatives in targeting a range of parasitic diseases (Tahghighi et al., 2012).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4O3S2/c17-11-7-5-10(6-8-11)9-25-16-20-19-15(26-16)18-14(22)12-3-1-2-4-13(12)21(23)24/h1-8H,9H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGUGKWZYXBLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(benzenesulfonyl)-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enenitrile](/img/structure/B2708618.png)
![2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide](/img/structure/B2708619.png)

![N-(2-phenylethyl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2708621.png)
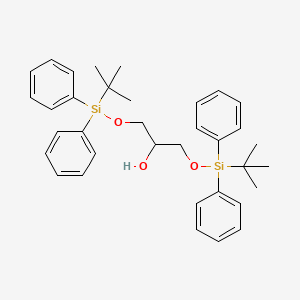
![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2708623.png)
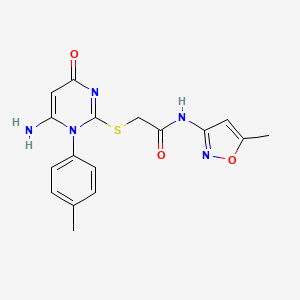
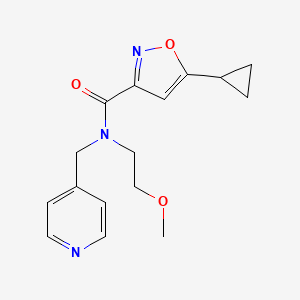
![N-(6-chlorobenzo[d]thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2708630.png)
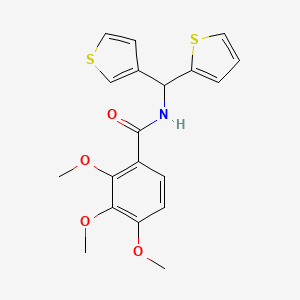


![3-[2-(2-Ethylpiperidino)-2-oxoethyl]-1,3-thiazolane-2,4-dione](/img/structure/B2708636.png)
